molecular formula C8H7NO2 B1221191 3-Hydroxyindolin-2-one CAS No. 61-71-2

3-Hydroxyindolin-2-one

Cat. No.: B1221191
CAS No.: 61-71-2
M. Wt: 149.15 g/mol
InChI Key: SGZFJWQQBHYNNF-UHFFFAOYSA-N
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Description

3-Hydroxyindolin-2-one is a chemical compound that belongs to the class of indolin-2-ones It is characterized by a hydroxyl group attached to the third carbon of the indolin-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-hydroxyindolin-2-one involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol has been developed to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. The reaction typically involves the following steps:

    N-protected isatin: This serves as the starting material.

    Aryne precursor: This is generated in situ and reacts with the isatin.

    1,3-cyclodione: This compound couples with the intermediate formed from the previous steps.

The reaction is carried out under metal-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of metal-free conditions and readily available starting materials makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indolin-2-one core.

    Substitution: Substitution reactions can introduce different substituents at various positions on the indolin-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized indolin-2-one derivatives. For example, treating this compound derivatives with an inorganic base at high temperature can lead to o-arylated products of 1,3-cyclohexandione .

Scientific Research Applications

3-Hydroxyindolin-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound without the hydroxyl group at the third position.

    Isatin: An oxidized derivative of indolin-2-one with a keto group at the second position.

    3-Substituted-3-hydroxyindolin-2-ones: Compounds with various substituents at the third position.

Uniqueness

3-Hydroxyindolin-2-one is unique due to its specific hydroxyl group at the third position, which imparts distinct chemical and biological properties. This hydroxyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFJWQQBHYNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018937
Record name 3-Hydroxy-2-oxoindole
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-71-2
Record name Dioxindole
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Record name 3-Hydroxy-2-oxoindole
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Record name 61-71-2
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Record name 3-Hydroxy-2-oxoindole
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Record name 3-hydroxy-2,3-dihydro-1H-indol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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